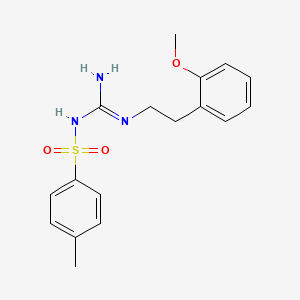

N-(N-(2-methoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(N-(2-methoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide, also known as Ro 61-8048, is a small molecule inhibitor of human neutrophil elastase (HNE). HNE is an enzyme that plays a crucial role in the inflammatory response and is involved in a variety of diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Ro 61-8048 has been extensively studied for its potential therapeutic applications in these diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

N-(N-(2-methoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide, as part of the benzenesulfonamide class, has been explored for various biological activities. For instance, a study by Zareef et al. (2007) synthesized a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides and evaluated them for their anti-HIV and antifungal activities. The compounds exhibited promising results in vitro, highlighting the potential therapeutic applications of benzenesulfonamides in treating infectious diseases (Zareef et al., 2007).

Photodynamic Therapy for Cancer

Another research avenue for benzenesulfonamides includes their use in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups and evaluated their photophysical and photochemical properties. The study found that these compounds have high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in PDT for cancer treatment (Pişkin et al., 2020).

Alzheimer’s Disease Research

In the context of neurodegenerative diseases, Abbasi et al. (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine and investigated their inhibitory effects on acetylcholinesterase. The study identified compounds with significant inhibitory activity, suggesting potential applications in developing treatments for Alzheimer's disease (Abbasi et al., 2018).

Antimycobacterial Agents

Exploring the antimicrobial potential, Malwal et al. (2012) reported on sulfonamides with cysteine-activated sulfur dioxide release profiles as antimycobacterial agents. Among them, N-Benzyl-2,4-dinitrobenzenesulfonamide showed higher potency than the clinical agent isoniazid against Mycobacterium tuberculosis, indicating the therapeutic potential of sulfonamides in tuberculosis treatment (Malwal et al., 2012).

Chemical Synthesis and Catalysis

In addition to biological applications, benzenesulfonamides are also significant in chemical synthesis and catalysis. For example, Chaitanya and Anbarasan (2015) developed a rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent. This methodology demonstrates the versatility of benzenesulfonamides in organic synthesis, providing efficient routes to synthesize acrylonitriles (Chaitanya & Anbarasan, 2015).

Eigenschaften

IUPAC Name |

2-[2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-13-7-9-15(10-8-13)24(21,22)20-17(18)19-12-11-14-5-3-4-6-16(14)23-2/h3-10H,11-12H2,1-2H3,(H3,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLPHZDJRDBUNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2360000.png)

![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2360001.png)

![2-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2360004.png)

![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)

![3-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2360009.png)

![(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B2360010.png)

![2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2360013.png)

![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)